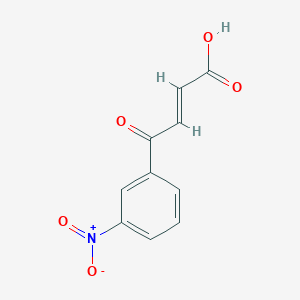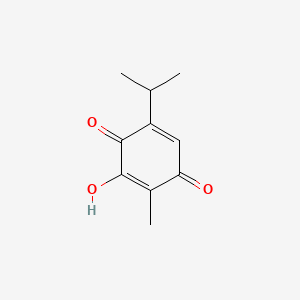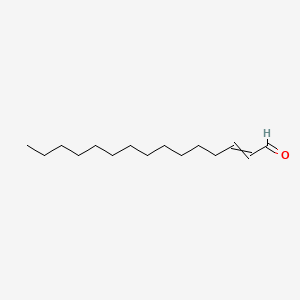![molecular formula C14H17N3O4 B14165824 2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide CAS No. 320741-49-9](/img/structure/B14165824.png)
2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a dioxane ring fused with an indole moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic oxindole intermediate . This intermediate is then further reacted with hydrazine derivatives to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazol]-2-one
- Spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’(1’H)-one
Uniqueness
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
320741-49-9 |
|---|---|
Formule moléculaire |
C14H17N3O4 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
2-(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-4-11-10(7-9)14(20-5-2-6-21-14)13(19)17(11)8-12(18)16-15/h3-4,7H,2,5-6,8,15H2,1H3,(H,16,18) |
Clé InChI |
MSPSLMAHAXIQFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC(=O)NN |
Solubilité |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)

![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)


![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)


